5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Interest
5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest in synthetic chemistry and pharmacology due to its structural features. It shares similarities with various heterocyclic compounds synthesized for their potential pharmacological activities. The synthesis of related compounds has been extensively explored to incorporate pharmacophoric substituents that could lead to novel biological activities. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones demonstrates the potential of furan-containing compounds in generating pharmacologically interesting molecules (Kandinska, Kozekov, & Palamareva, 2006).
Biological Activity and Molecular Design
Compounds bearing the 5-(furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine scaffold have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and anti-tubercular properties. For instance, a series of derivatives were synthesized and screened for their anti-bacterial, anti-fungal, and anti-tubercular activity, showcasing the versatility of this scaffold in drug discovery (Akhaja & Raval, 2012).
Chemical Transformations and Structural Analysis
The chemical reactivity and structural analysis of furan-containing compounds, including those related to this compound, have been subjects of detailed study. These investigations aim to understand the conformational preferences and reactivity patterns of such molecules, which are crucial for their potential applications in medicinal chemistry and material science. Studies include the examination of elimination products and the stereochemistry of related compounds, providing insights into their structural dynamics and potential for chemical modifications (Casy, Beckett, Iorio, & Youssef, 1966).
Environmental and Analytical Applications
Beyond pharmacological interests, furan derivatives, including those structurally related to this compound, find applications in environmental science and analytical chemistry. For instance, furan-based fluorescent chemosensors have been developed for the detection of metal ions in environmental samples, demonstrating the utility of furan compounds in sensitive and selective chemical sensing technologies (Seenan, Manickam, & Kulathu Iyer, 2021).
Properties
IUPAC Name |
5-(furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-4-5-11-7-9(8)10-3-2-6-12-10;/h2-3,6,11H,4-5,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADBINPOXUXVJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CNCC1)C2=CC=CO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.